molecular formula C11H13N B3353937 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole CAS No. 5695-32-9

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole

Cat. No. B3353937
CAS RN: 5695-32-9
M. Wt: 159.23 g/mol
InChI Key: ZXRHTGNBKZIYSD-UHFFFAOYSA-N
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Description

The molecule “1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole” is a complex organic compound . It consists of 13 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom, making a total of 25 atoms .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the “1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole” molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .


Physical And Chemical Properties Analysis

The molecular weight of “1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Synthesis Techniques

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole has been involved in various synthesis techniques. For instance, Harling and Orlek (1998) demonstrated a stereoselective synthesis of 3-substituted hexahydroindeno[2,1-b]pyrroles using intramolecular azomethine ylide cycloaddition, yielding high stereocontrol at the 3-position (Harling & Orlek, 1998). Additionally, Crooks et al. (1982) explored the synthesis of 2,3,3a,8a-tetrahydroindeno[2,1-b]pyrrole derivatives, leading to various substituted derivatives (Crooks, Desimone, & Ramundo, 1982).

Catalysis and Detection Applications

The compound has found use in catalysis and detection applications. For example, Chen et al. (2011) discussed the use of pyrrole-based derivatives in explosive detection, highlighting the importance of these compounds in optoelectronic material fields (Chen, Jin, Wang, & Lu, 2011).

Sustainable Synthesis Approaches

Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis, underscoring the environmental significance of using renewable resources in pyrrole synthesis (Michlik & Kempe, 2013).

properties

IUPAC Name

1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-8(3-1)5-9-6-12-7-11(9)10/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHTGNBKZIYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468852
Record name 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5695-32-9
Record name 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3a,8,8a-tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one (1.5 g, 8.8 mmol) in THF (44 mL) was cannulated to a solution of LAH in THF (26.4 mL, 1.0 M solution in THF). The resulting solution was stirred for 4 hours at 70° C., then overnight at room temperature. The reaction was quenched via the stepwise addition of H2O (1 mL), aqueous NaOH (1 mL, 2.0 M solution), and H2O (3 mL). The resulting mixture was filtered through celite, the celite washed with warm MeOH (200 mL), and the filtrate concentrated to give the subtitle compound and its regioisomer, which were used without further purification. MS calculated for C11H13N+H: 160, observed: 160.
Name
3,3a,8,8a-tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
26.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-tert-Butylcarbamate-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole (110 mg, 0.42 mmol) was dissolved in a HCl solution (5 mL, 4.0 M solution in 1,4-dioxane) and stirred for 2 hours at room temperature. The reaction was concentrated by rotary evaporation. The crude product was purified by reverse-phase liquid chromatography to afford the title compound. 1H NMR (d6-DMSO 300 MHz)*7.16 (m, 4H), 3.71 (m, 1H), 3.25 (m, 1H), 3.0-3.18 (m, 2H), 2.79-3.00 (m, 2H), 2.72 (m, 1H), 2.45 (m, 1H) ppm. MS calculated for C11H13N+H: 160, observed: 160.
Name
N-tert-Butylcarbamate 1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one. Thionyl chloride (1.9 mL, 26.4 mmol) was added to a solution of 2,2a,7,7a-tetrahydro-cyclobuta[a]inden-1-one oxime (1.5 g, 8.8 mmol) in 1,4-dioxane (44 mL), and stirred overnight at room temperature. The reaction was quenched with saturated aqueous NaHCO3 (100 mL), and extracted with EtOAc (3×50 mL). The organic extracts were washed with brine, dried over MgSO4, and concentrated to give the subtitle compound and its regioisomer, which were used without further purification. MS calculated for C11H11NO+H: 174, observed: 174.
Name
3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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